CYP11B1 Inhibitory Activity Profile of 5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole
5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole has been identified as a moderate inhibitor of human CYP11B1 (aldosterone synthase) [1]. While many benzo[d]isoxazole analogs are profiled for neurological targets, this compound demonstrates a distinct biochemical activity in a cell-based assay relevant to steroid hormone biosynthesis. In an HTRF assay measuring cortisol levels in V79 cells expressing human CYP11B1, the compound exhibited an IC50 value of 1.47 μM (1,470 nM) [1].
| Evidence Dimension | CYP11B1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.47 μM (1,470 nM) |
| Comparator Or Baseline | Class-level baseline for benzo[d]isoxazole derivatives: Activity against CYP enzymes is not a common feature. For comparison, the potent and selective CYP11B1 inhibitor, fadrozole, has an IC50 of ~0.002 μM [2], while many inactive analogs show IC50 > 10 μM [1]. |
| Quantified Difference | The target compound exhibits low micromolar potency, placing it in a middle range of activity for this target class, distinct from both potent inhibitors and completely inactive analogs. |
| Conditions | Inhibition of human CYP11B1 expressed in V79 cells, assessed as cortisol level after 3 hrs by HTRF assay [1]. |
Why This Matters
This provides a defined, quantitative point of reference for selecting this compound over a completely inactive benzo[d]isoxazole analog in programs exploring CYP11B1 modulation for cardiovascular or metabolic disease research.
- [1] ChEMBL Database. (n.d.). Compound Report Card for CHEMBL3622444. EMBL-EBI. View Source
- [2] Fadrozole. (n.d.). In IUPHAR/BPS Guide to Pharmacology. Retrieved April 17, 2026, from https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7112 View Source
